molecular formula C23H19N3O5S B2630997 N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide CAS No. 378195-68-7

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide

Numéro de catalogue B2630997
Numéro CAS: 378195-68-7
Poids moléculaire: 449.48
Clé InChI: MTGCJJOOQDFNIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide (MIP) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MIP is a sulfonamide derivative and is classified as a selective inhibitor of carbonic anhydrase IX (CAIX). In

Mécanisme D'action

CAIX is an enzyme that plays a crucial role in maintaining the pH balance in cancer cells. N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide selectively inhibits CAIX, leading to a decrease in extracellular acidity and an increase in intracellular acidity. This shift in pH balance can lead to the suppression of tumor growth and metastasis.
Biochemical and physiological effects:
In addition to its potential use in cancer treatment, this compound has also been studied for its effects on bone resorption and brain ischemia. This compound has been shown to inhibit the activity of carbonic anhydrase II (CAII), which is involved in bone resorption. This compound has also been shown to have neuroprotective effects in ischemic stroke models.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has several advantages for lab experiments, including its selective inhibition of CAIX, which can lead to more targeted and effective cancer treatment. However, this compound also has limitations, including its low solubility in water and potential toxicity at high concentrations.

Orientations Futures

Future research on N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide could focus on its potential use in combination with other therapeutic agents for cancer treatment. Additionally, more studies are needed to explore the effects of this compound on other physiological processes, such as bone resorption and brain ischemia. Further research is also needed to optimize the synthesis method of this compound and improve its solubility and toxicity profile.
In conclusion, this compound (this compound) is a promising therapeutic agent that has gained significant attention in scientific research. This compound has potential applications in cancer treatment, bone resorption, and brain ischemia. Further research is needed to optimize the synthesis method of this compound, improve its solubility and toxicity profile, and explore its potential use in combination with other therapeutic agents.

Méthodes De Synthèse

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide can be synthesized through a multistep process involving the reaction of 4-aminobenzenesulfonamide with 5-methylisoxazole-3-carboxylic acid, followed by the coupling of the resulting intermediate with 3-phenoxybenzoyl chloride. The final product is obtained through recrystallization and purification processes.

Applications De Recherche Scientifique

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has been extensively studied for its potential use in cancer treatment. CAIX is overexpressed in various types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma. This compound is a promising therapeutic agent due to its ability to selectively inhibit CAIX, which can lead to the suppression of tumor growth and metastasis.

Propriétés

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-16-14-22(25-31-16)26-32(28,29)21-12-10-18(11-13-21)24-23(27)17-6-5-9-20(15-17)30-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGCJJOOQDFNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.